BenchChemオンラインストアへようこそ!

Anticancer agent 27

oridonin analogue structural simplification SAR

Anticancer agent 27 (CAS 2768083-61-8, molecular formula C₂₈H₃₁NO₆, MW 477.55) is a synthetic small molecule belonging to the class of structurally simplified oridonin analogues. Oridonin is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon (Rabdosia rubescens) with documented broad-spectrum antineoplastic activity but limited drug-like properties.

Molecular Formula C28H31NO6
Molecular Weight 477.5 g/mol
Cat. No. B12424426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 27
Molecular FormulaC28H31NO6
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1(CC=CC23C1C(C(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C
InChIInChI=1S/C28H31NO6/c1-16-18-6-7-19-26-12-4-11-25(2,3)21(26)23(32)28(33,34-15-26)27(19,22(16)31)24(18)35-20(30)8-5-17-9-13-29-14-10-17/h4-5,8-10,12-14,18-19,21,23-24,32-33H,1,6-7,11,15H2,2-3H3/b8-5+/t18-,19?,21?,23-,24+,26+,27-,28?/m0/s1
InChIKeyZLITUQOOIXADIY-ILTHIUDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 27 for Research Procurement: An Oridonin-Derived Simplified Diterpenoid with Differentiated Antiproliferative Profile


Anticancer agent 27 (CAS 2768083-61-8, molecular formula C₂₈H₃₁NO₆, MW 477.55) is a synthetic small molecule belonging to the class of structurally simplified oridonin analogues [1]. Oridonin is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon (Rabdosia rubescens) with documented broad-spectrum antineoplastic activity but limited drug-like properties [1]. Anticancer agent 27 was developed through a medicinal chemistry program that systematically removed multiple hydroxyl groups from the parent oridonin scaffold and modified the 14-OH position to generate simplified analogues with enhanced antiproliferative potency [1]. This compound is part of a characterized series that includes analogues 14, 19, 26, 16n, 21d, and 28d, all of which were evaluated against a panel of human cancer cell lines and in H22 allograft mouse models [1].

Why Anticancer Agent 27 Cannot Be Simply Replaced by Oridonin or Other In-Class Analogues Without Quantitative Verification


Generic substitution among oridonin-derived anticancer agents is not scientifically valid because the structural simplification strategy employed in this series produces divergent structure-activity relationships (SAR) that are exquisitely sensitive to modifications at the 14-OH position and the degree of hydroxyl group removal from the parent scaffold [1]. In the parent publication, compound 16n—a close structural relative within the same series—achieved a 50-fold improvement in potency over oridonin in K562 leukemia cells, demonstrating that seemingly minor structural changes produce order-of-magnitude differences in biological activity [1]. Furthermore, the cytotoxicity selectivity profiles differ substantially among analogues: compounds 16n, 21d, and 28d each displayed distinct selectivity windows in vitro and differential in vivo antitumor efficacy in H22 allograft mice [1]. Therefore, procurement of a specific compound number within this series—rather than a generic oridonin derivative—is essential to ensure experimental reproducibility and scientifically meaningful results [1].

Anticancer Agent 27: Quantified Differentiation Evidence for Scientific Selection and Procurement Decisions


Structural Simplification Advantage: Core Scaffold Modification Delivers Potency Gains Over Parent Oridonin

Anticancer agent 27 belongs to a series of novel oridonin analogues generated by removing multiple hydroxyl groups from the parent natural product scaffold, a design strategy that transformed the drug-like properties of the ent-kaurane diterpenoid core [1]. In the same publication, the most optimized analogue (compound 16n) achieved an IC₅₀ that was 50-fold lower (more potent) than parent oridonin in K562 chronic myeloid leukemia cells [1]. This magnitude of potency enhancement—achieved through systematic structural simplification—demonstrates that the simplified scaffold series to which Anticancer agent 27 belongs possesses fundamentally superior antiproliferative capacity compared to unmodified oridonin [1]. While the exact IC₅₀ value for Anticancer agent 27 against individual cell lines is not publicly available, its positioning within this structurally characterized series means its activity profile is expected to reflect the enhanced potency characteristics documented for its close analogues [1].

oridonin analogue structural simplification SAR diterpenoid

Differentiation from Anticancer Agent 28: Distinct Structural Identity Confirmed by Non-Interchangeable CAS Registry Numbers and Potency Profiles

Anticancer agent 27 (CAS 2768083-61-8) and Anticancer agent 28 (CAS 2768083-57-2) are two closely related but structurally distinct compounds within the same oridonin-derived series, and they are not interchangeable for research purposes [1]. Anticancer agent 28 has publicly disclosed activity data: it demonstrated good antitumor activity in H22 allograft mice in vivo and was 50 times more potent than oridonin in K562 cells, with an IC₅₀ of 0.09 μM . The distinct CAS numbers and the specific potency values reported for Anticancer agent 28 confirm that each numbered compound in this series represents a unique molecular entity with its own SAR profile [1] . Researchers intending to replicate or build upon published findings must procure the exact compound number specified in the original experimental protocols, as activity data cannot be extrapolated from one numbered analogue to another within this series [1].

oridonin derivative CAS differentiation K562 potency procurement identity

Broad-Spectrum In Vitro Antiproliferative Profile: Series-Level Activity Against Multiple Human Cancer Cell Lines

The oridonin-derived series containing Anticancer agent 27 was evaluated against a diverse panel of human cancer cell lines. The representative analogues 14, 19, and 26 (structurally related early-generation compounds in the series) exhibited potent anticancer effects against K562 (chronic myeloid leukemia), MDA-MB-231 (triple-negative breast cancer), SMMC-7721 (hepatocellular carcinoma), and MCF-7 (estrogen receptor-positive breast cancer) cell lines [1]. This multi-cell-line activity profile distinguishes this series from single-cell-line or single-indication anticancer agents and supports broader research applicability [1]. The later-generation, 14-OH-modified derivatives (16n, 21d, 28d) demonstrated further enhanced potency while maintaining this broad-spectrum activity pattern [1].

cytotoxicity panel breast cancer leukemia liver cancer broad-spectrum

In Vivo Antitumor Efficacy: Series-Level Validation in H22 Allograft Mouse Model

The oridonin-derived series that includes Anticancer agent 27 has been validated in vivo: compounds 16n, 21d, and 28d exhibited good antitumor activities in H22 allograft mice, demonstrating that the in vitro potency of this compound class translates to in vivo tumor suppression [1]. Importantly, compound 16n significantly suppressed tumor growth without affecting body weight in the treated animals, suggesting a favorable therapeutic window for this chemical series [1]. While these specific in vivo data are reported for the 14-OH-modified analogues (16n, 21d, 28d) rather than for Anticancer agent 27 itself, the shared core scaffold and structural simplification strategy provide a class-level inference that Anticancer agent 27 may possess comparable in vivo potential [1].

in vivo antitumor H22 allograft hepatoma mouse model tumor suppression

Optimal Research and Industrial Application Scenarios for Anticancer Agent 27 Based on Verified Differentiation Evidence


Multi-Indication Oncology Screening Programs Requiring Structurally Simplified Oridonin Scaffolds

Anticancer agent 27 is optimally deployed as a tool compound in multi-cell-line antiproliferative screening campaigns where the research objective is to evaluate the therapeutic potential of simplified oridonin scaffolds across hematologic and solid tumor indications. The parent series has demonstrated activity against K562 (leukemia), MDA-MB-231 (triple-negative breast cancer), SMMC-7721 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines [1]. Procurement of Anticancer agent 27—rather than unmodified oridonin—is indicated when the experimental goal requires a compound from the structurally simplified scaffold series, which has been shown to achieve up to 50-fold greater potency than the parent natural product in optimized analogues [1].

In Vivo Follow-Up Studies in Murine Tumor Models

For research programs transitioning from in vitro cytotoxicity screening to in vivo efficacy evaluation, Anticancer agent 27 provides a logical entry point into the oridonin-derived series that has demonstrated antitumor activity in the H22 allograft mouse model. Close structural analogues (16n, 21d, 28d) have shown significant tumor growth suppression without body weight loss in this model [1]. Researchers should procure Anticancer agent 27 when the study design requires an oridonin analogue with a characterized in vivo efficacy profile within its chemical class, while noting that compound-specific in vivo data for Anticancer agent 27 should be generated as part of the experimental design [1].

Structure-Activity Relationship (SAR) Studies on 14-OH-Modified Oridonin Analogues

Anticancer agent 27 is positioned within a systematic SAR campaign investigating the effects of core scaffold simplification and 14-OH modification on the antiproliferative activity of oridonin derivatives [1]. Procurement is warranted for medicinal chemistry laboratories seeking to compare the biological activity of different numbered analogues within this series (e.g., comparing Anticancer agent 27 with Anticancer agent 28, CAS 2768083-57-2) to elucidate the structural determinants of potency, selectivity, and in vivo efficacy. The distinct CAS numbers and molecular formulas of each series member confirm their non-interchangeable chemical identities and support their use as discrete SAR probes [1].

Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction in Leukemia Models

The optimized analogue 16n from the same series as Anticancer agent 27 has been shown to significantly induce G2 phase cell cycle arrest and increase the fraction of apoptotic cells in K562 leukemia cells [1]. Anticancer agent 27 is the appropriate procurement choice for researchers aiming to investigate whether the simplified oridonin scaffold class consistently engages cell cycle arrest and apoptotic pathways, and to compare these mechanistic effects with those of the parent natural product oridonin or with other numbered analogues in the series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.